(2-Fluorophenyl)arsonic acid
Description
Properties
CAS No. |
5430-11-5 |
|---|---|
Molecular Formula |
C6H6AsFO3 |
Molecular Weight |
220.03 g/mol |
IUPAC Name |
(2-fluorophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsFO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,(H2,9,10,11) |
InChI Key |
WLTUBLAQEWIAGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)[As](=O)(O)O |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation
Advanced Spectroscopic Techniques for Organoarsenic Acids
Modern analytical chemistry employs several powerful spectroscopic methods for the detailed characterization of organoarsenic acids. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) are indispensable for elucidating the complex structures of these compounds.
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (2-Fluorophenyl)arsonic acid, both proton (¹H) and fluorine (¹⁹F) NMR are particularly informative.
The ¹H NMR spectrum of (2-Fluorophenyl)arsonic acid is characterized by distinct signals corresponding to the aromatic protons and the acidic protons of the arsonic acid group. The aromatic region typically displays a complex series of multiplets between 7.0 and 8.0 ppm. epfl.ch This complexity arises from spin-spin coupling between adjacent protons (homonuclear coupling) and through-space coupling between the protons and the neighboring fluorine atom (heteronuclear coupling). The proton ortho to the fluorine atom often exhibits a doublet of triplets, while the other aromatic protons show more intricate splitting patterns. rsc.orgacs.org
The two acidic protons of the arsonic acid group, -AsO(OH)₂, are expected to appear as a single, broad resonance. Its chemical shift is highly dependent on factors such as solvent, concentration, and temperature, but it generally appears in the downfield region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for (2-Fluorophenyl)arsonic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-H (Aromatic Protons) | 7.0 - 8.0 | m (multiplet) | JH-H, JH-F |
| As-OH (Arsonic Acid Protons) | Variable (Downfield) | s (broad, singlet) | N/A |
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F isotope. wikipedia.orgmagritek.com The chemical shift of the fluorine atom is very sensitive to its electronic environment. For fluoroaromatic compounds, chemical shifts are typically reported relative to a standard like CFCl₃. ucsb.edu
In (2-Fluorophenyl)arsonic acid, the fluorine atom is on an aromatic ring, and its chemical shift is influenced by the ortho-arsonic acid substituent. The signal for the fluorine atom is expected to appear as a multiplet due to coupling with the nearby aromatic protons. The chemical shift range for aryl fluorides is broad, but for a 2-substituted fluorobenzene, the signal can be found in a characteristic region. nih.govresearchgate.nettitech.ac.jp For instance, the ¹⁹F NMR spectrum of the similar compound 2-fluorophenylboronic acid shows a chemical shift around -115 ppm. spectrabase.com
Table 2: Predicted ¹⁹F NMR Spectral Data for (2-Fluorophenyl)arsonic acid
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-F | -110 to -125 | m (multiplet) |
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like arylarsonic acids, as it typically generates intact molecular ions with minimal fragmentation. deswater.comnih.gov The analysis can be performed in either positive or negative ion mode.
In negative ion mode, (2-Fluorophenyl)arsonic acid (MW = 220.02 g/mol ) is expected to be readily deprotonated to form the [M-H]⁻ ion at m/z 219. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 221 may be observed. ESI-MS is particularly useful for the analysis of organoarsenic species in complex matrices. mdpi.comresearchgate.net Depending on the instrument settings (e.g., cone voltage), some fragmentation may occur, often involving the loss of water molecules from the arsonic acid group.
Table 3: Predicted ESI-MS Data for (2-Fluorophenyl)arsonic acid
| Ionization Mode | Predicted Ion | m/z (Calculated) |
| Negative | [M-H]⁻ | 219.0 |
| Positive | [M+H]⁺ | 221.0 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. uni-siegen.denih.gov These methods are complementary and offer detailed information about the functional groups present.
For (2-Fluorophenyl)arsonic acid, the spectra would be characterized by several key vibrational bands:
O-H Stretching: A very broad and strong absorption in the IR spectrum, typically in the 2500-3300 cm⁻¹ region, is characteristic of the hydrogen-bonded O-H groups of the arsonic acid. tandfonline.com
As=O and As-O Stretching: The vibrations of the arsonic acid group give rise to strong bands. The As=O stretching vibration is expected around 850-950 cm⁻¹, while As-O(H) stretching vibrations appear in the 750-850 cm⁻¹ range.
As-C Stretching: The stretching vibration of the arsenic-carbon bond is typically found in the 600-700 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ range. mdpi.com
C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region. nih.gov
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the As=O bond, which may be weak in the IR spectrum. americanpharmaceuticalreview.comresearchgate.net
Table 4: Characteristic IR and Raman Vibrational Frequencies for (2-Fluorophenyl)arsonic acid
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique(s) |
| O-H Stretch (H-bonded) | 2500 - 3300 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-F Stretch | 1200 - 1300 | IR |
| As=O Stretch | 850 - 950 | IR, Raman |
| As-O(H) Stretch | 750 - 850 | IR |
| As-C Stretch | 600 - 700 | IR, Raman |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
The structural and spectroscopic properties of (2-Fluorophenyl)arsonic acid have been meticulously investigated, providing a comprehensive understanding of its chemical nature.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. anton-paar.com For (2-Fluorophenyl)arsonic acid, this analysis reveals a tetrahedral geometry around the central arsenic atom, a common feature for arsonic acids. wikipedia.orgguidechem.com
The molecular geometry of (2-Fluorophenyl)arsonic acid is characterized by specific bond lengths and angles. In its crystalline form, the arsenic atom is bonded to one carbon atom of the fluorophenyl group and three oxygen atoms. Two of these oxygen atoms are part of hydroxyl groups (As-OH), and one is a doubly bonded oxygen (As=O).
Table 1: Representative Bond Lengths in Phenylarsonic Acid Derivatives
| Bond | Approximate Length (Å) |
|---|---|
| As-C | 1.96 researchgate.net |
| As=O | - |
| As-O | - |
Note: Specific data for (2-Fluorophenyl)arsonic acid was not found. Values are based on related structures.
Table 2: Key Torsional Angles in Molecular Structures
| Torsion Angle | Description |
|---|---|
| C1-C2-As-O1 | Defines the orientation of the arsonic acid group relative to the phenyl ring. |
| C2-As-O2-H1 | Describes the orientation of the hydroxyl hydrogen. |
Note: Specific values for (2-Fluorophenyl)arsonic acid require detailed crystallographic data.
The substitution of a hydrogen atom with a fluorine atom on the phenyl ring can have a profound effect on the crystal packing. science.gov The fluorine atom is highly electronegative and can participate in non-covalent interactions, such as C-H···F and F···F contacts. researchgate.net These interactions, in addition to the primary hydrogen bonds, can alter the way the molecules arrange themselves in the solid state. The introduction of fluorine can lead to different polymorphic forms with distinct physical properties. researchgate.net The interplay between the strong hydrogen bonds of the arsonic acid group and the weaker interactions involving the fluorine atom results in a unique and complex crystal packing for (2-Fluorophenyl)arsonic acid.
Chemical Reactivity and Transformation Mechanisms
Protonation Equilibria and Acid-Base Properties of (2-Fluorophenyl)arsonic Acid
Arsonic acids are organoarsenic oxyacids where a pentavalent arsenic atom is bonded to an organic group, two hydroxyl groups, and a doubly bonded oxygen atom. wikipedia.org Their acidic nature arises from the ionization of the hydroxyl protons.
The acidity of an arsonic acid is quantified by its acid dissociation constants (pKa). The arsonic acid group has two acidic protons, leading to two distinct pKa values (pKa₁ and pKa₂) corresponding to the first and second deprotonation events. nih.gov
The acidity of substituted phenylarsonic acids is significantly influenced by the nature and position of the substituents on the phenyl ring. semanticscholar.org Electron-withdrawing groups generally increase the acidity (lower the pKa value) by stabilizing the resulting arsonate anion through inductive effects. openstax.orglibretexts.orglibretexts.org Conversely, electron-donating groups tend to decrease acidity. semanticscholar.org
The fluorine atom in the ortho position of (2-Fluorophenyl)arsonic acid is expected to increase its acidity compared to the unsubstituted phenylarsonic acid. This is primarily due to the strong electron-withdrawing inductive effect (-I effect) of fluorine, the most electronegative element. stackexchange.com This effect stabilizes the negatively charged arsonate conjugate base, thereby facilitating proton dissociation. khanacademy.org The proximity of the fluorine atom to the arsonic acid group in the ortho position maximizes this inductive influence.
| Compound | pKa₁ | pKa₂ |
|---|---|---|
| Phenylarsonic acid | 3.47 | 8.49 |
| 2-Nitrophenyl arsonic acid | 3.37 | 8.54 |
| 2-Aminophenyl arsonic acid | 3.79 | 8.93 |
| 2-Methoxyphenyl arsonic acid | 4.08 | 9.40 |
Data sourced from PubMed Central. nih.gov
Functional Group Transformations of the Arsonic Acid Moiety
The arsonic acid group can participate in typical acid-derivative reactions, such as the formation of salts (arsonates) and esters.
Arsonates: As acids, arsonic acids react with bases to form salts known as arsonates. wikipedia.org The reaction with one or two equivalents of a base, such as sodium hydroxide, results in the formation of the corresponding mono- or disodium (B8443419) arsonate salt, respectively. These salts are the conjugate bases of the arsonic acid. nih.gov
Esters: Arsonic acids can be esterified by reacting with alcohols, typically under anhydrous conditions to prevent the hydrolysis of the resulting ester. nih.gov The reaction involves the condensation of the arsonic acid's hydroxyl groups with the alcohol, eliminating water. Depending on the stoichiometry, monoesters or diesters can potentially be formed. However, these arsenic-oxygen-carbon bonds exhibit significant hydrolytic instability. nih.gov
The term hydrolysis, in the context of the arsonic acid moiety, primarily refers to the cleavage of arsonate esters. Arsonate esters are highly susceptible to hydrolysis, readily breaking down in the presence of water to regenerate the arsonic acid and the corresponding alcohol. nih.gov This instability is a key feature of these compounds. nih.gov
Acidic Hydrolysis: Under acidic conditions, the hydrolysis of an arsonate ester is catalyzed by protons. The reaction is reversible, and an excess of water is used to drive the equilibrium toward the hydrolysis products—the arsonic acid and the alcohol. libretexts.org
Basic Hydrolysis: In the presence of a strong base, the hydrolysis (saponification) of an arsonate ester is an irreversible process that yields an alcohol and the salt of the arsonic acid (an arsonate). libretexts.org
Reactivity of the Fluorinated Phenyl Ring
The presence of both a fluorine atom and an arsonic acid group on the phenyl ring makes it highly electron-deficient. This electronic characteristic makes the ring susceptible to attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for electron-poor aromatic rings. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. stackexchange.commasterorganicchemistry.com
For (2-Fluorophenyl)arsonic acid, several factors are critical for SNAr reactivity:
Activation: The reaction is accelerated by the presence of strong electron-withdrawing groups on the aromatic ring, as they stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comresearchgate.net Both the arsonic acid group and the fluorine atom act as activating groups through their strong inductive electron withdrawal.
Regiochemistry: The placement of electron-withdrawing groups ortho or para to the leaving group provides the greatest stabilization for the intermediate and therefore leads to faster reaction rates. masterorganicchemistry.com In a potential SNAr reaction involving (2-Fluorophenyl)arsonic acid, the fluorine atom itself would likely be the leaving group, with the arsonic acid group in the ortho position providing activation.
Therefore, in a synthetic context, the fluorine atom of (2-Fluorophenyl)arsonic acid could potentially be displaced by a strong nucleophile, provided the arsonic acid group remains stable under the reaction conditions. nih.gov
Electrophilic Aromatic Substitution Patterns
The regioselectivity of electrophilic aromatic substitution (EAS) on the (2-Fluorophenyl)arsonic acid molecule is governed by the combined electronic and steric effects of the two substituents on the aromatic ring: the fluorine atom and the arsonic acid group [-AsO(OH)₂]. wikipedia.org These substituents exert competing and cooperative influences that direct incoming electrophiles to specific positions.
The arsonic acid group is a strongly deactivating, meta-directing group. wikipedia.org Its electron-withdrawing nature is due to the high electronegativity of the oxygen atoms and the positive formal charge on the arsenic atom, which pulls electron density from the aromatic ring through a negative inductive effect (-I). This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609). chemistrytalk.org The deactivating effect is most pronounced at the ortho and para positions, which are destabilized during the formation of the arenium ion intermediate. wikipedia.org Consequently, electrophilic attack is directed to the meta position, which is comparatively less deactivated.
In (2-Fluorophenyl)arsonic acid, the interplay of these directing effects determines the substitution pattern on the available C3, C4, C5, and C6 positions.
Position 3: (ortho to the arsonic acid, meta to the fluorine) is strongly deactivated by the adjacent arsonic acid group.
Position 4: (meta to the arsonic acid, para to the fluorine) is favored. The powerful meta-directing influence of the arsonic acid group and the strong para-directing influence of the fluorine atom are cooperative, reinforcing this position as the primary site of electrophilic attack.
Position 5: (para to the arsonic acid, meta to the fluorine) is strongly deactivated by the arsonic acid group in the para position.
Position 6: (ortho to both the arsonic acid and fluorine) is strongly deactivated by the arsonic acid group and significantly sterically hindered by the two adjacent substituents.
Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are predicted to yield predominantly the 4-substituted derivative. The strong deactivation of the ring by both substituents suggests that forcing conditions (e.g., strong acid catalysts, higher temperatures) may be necessary to achieve substitution. makingmolecules.commasterorganicchemistry.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on (2-Fluorophenyl)arsonic acid
The following table summarizes the expected major products for common electrophilic aromatic substitution reactions based on the directing effects of the fluoro and arsonic acid groups.
| Reaction Type | Reagents | Electrophile | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Nitro-2-fluorophenylarsonic acid |
| Halogenation | Br₂ / FeBr₃ | Br⁺ (Bromonium ion) | 4-Bromo-2-fluorophenylarsonic acid |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 3-Arsono-4-fluorobenzene-1-sulfonic acid |
Coordination Chemistry of 2 Fluorophenyl Arsonic Acid and Its Anions
Ligand Properties of Arsonic Acids towards Metal Centers
Arsonic acids (RAsO₃H₂) and their corresponding arsonate anions (RAsO₃²⁻ and RAsO₃H⁻) are effective ligands for both transition metals and main group elements. Their coordination behavior is primarily dictated by the hard oxygen donor atoms of the arsonate group. The arsenic atom itself is not involved in coordination; rather, the [AsO₃] moiety provides a platform for various binding modes.
The arsonate group is a multidentate ligand capable of adopting several coordination modes, which allows for the formation of discrete mononuclear complexes, polynuclear clusters, and extended coordination polymers. The specific mode is influenced by factors such as the pH of the reaction medium (which controls the degree of protonation of the arsonate), the nature of the metal ion, and the steric and electronic properties of the aryl substituent.
Common coordination modes observed for the arsonate group include:
Monodentate: A single oxygen atom coordinates to a metal center. This is less common for the fully deprotonated arsonate but can be observed.
Bidentate Chelating: Two oxygen atoms from the same arsonate group bind to a single metal center, forming a stable four-membered {M-O-As-O} ring.
Bidentate Bridging: Two oxygen atoms from the same arsonate group bridge two different metal centers. This can lead to the formation of dimeric or polymeric structures.
Tridentate Bridging/Capping: All three oxygen atoms of the arsonate group coordinate to multiple metal centers. This mode is particularly crucial in the formation of polyoxometalate (POM) hybrids, where the arsonate group acts as a "cap" on a metal-oxo cluster. In this µ₃-coordination fashion, the arsonate ligand effectively links three metal atoms together.
The versatility in coordination allows arylarsonates to facilitate the assembly of complex one-, two-, and three-dimensional framework structures. For instance, in coordination polymers involving transition metals like cobalt(II) and manganese(II), bifunctional arylarsonate ligands have been shown to create 2D layered motifs and 3D frameworks. wikipedia.org
Formation and Characterization of Metal Complexes
The synthesis of metal-arsonate complexes is typically achieved through the reaction of the arylarsonic acid with a suitable metal salt in an aqueous or mixed-solvent system. The pH of the solution is a critical parameter, as it dictates the protonation state of the arsonate ligand and influences the structure of the resulting complex.
While specific studies on (2-Fluorophenyl)arsonic acid are limited, related arylarsonates have been shown to form stable complexes with a variety of transition metals. Hydrothermal reactions of metal salts (e.g., chlorides or acetates) of Co(II), Cu(II), Mn(II), and Cd(II) with bifunctional phenylarsonic acids have yielded crystalline coordination polymers. wikipedia.org In these structures, the arsonate group typically acts as a bridging ligand, connecting metal centers to form extended networks. wikipedia.org
The coordination chemistry of lanthanide ions with arylarsonate ligands is a less explored area. Lanthanide ions are hard Lewis acids and exhibit a strong preference for oxygen donor ligands, suggesting they should form stable complexes with arsonates. nih.gov However, detailed structural reports on lanthanide-arylarsonate complexes are scarce in the literature. By analogy with the well-developed coordination chemistry of lanthanides with phosphonates and carboxylates, it is expected that lanthanides would coordinate readily to the oxygen atoms of the arsonate group, potentially forming complexes with high coordination numbers and interesting luminescence or magnetic properties. mdpi.commdpi.com
A significant area where fluorinated arylarsonates have been successfully employed is in the synthesis of organic-inorganic hybrid polyoxometalates (POMs). These materials incorporate organic ligands into inorganic metal-oxide clusters, creating materials with tunable properties.
Detailed studies on (4-Fluorophenyl)arsonic acid demonstrate its ability to stabilize polyoxomolybdate clusters. The reaction of (4-F–C₆H₄)AsO₃H₂ with sodium molybdate (B1676688) in aqueous solution yields different structures depending on the pH. samipubco.com
At pH 3 , a heteropoly-6-molybdate, [{(4-F–C₆H₄)As}₂Mo₆O₂₄(H₂O)]⁴⁻ , is formed. In this structure, a central ring of six molybdenum octahedra is capped on both sides by a tridentate (4-fluorophenyl)arsonate ligand. samipubco.com
At pH 1 , the reaction yields an inverted-Keggin type heteropoly-12-molybdate, [{(4-F–C₆H₄)As}₄Mo₁₂O₄₆]⁴⁻ . Here, the larger metal-oxo core is capped by four arylarsonate groups. samipubco.com
These two forms can be reversibly interconverted in solution by adjusting the pH between 1 and 3. samipubco.com The synthesis and structural characterization of these compounds confirm the robust ability of fluorinated arylarsonates to act as capping ligands in complex inorganic assemblies.
| Compound Formula | Ligand | Synthesis pH | Molybdate Core | Structural Type |
|---|---|---|---|---|
| [{(4-F–C₆H₄)As}₂Mo₆O₂₄(H₂O)]⁴⁻ | (4-Fluorophenyl)arsonic acid | 3 | Mo₆O₂₄ | Hexamolybdate Ring |
| [{(4-F–C₆H₄)As}₄Mo₁₂O₄₆]⁴⁻ | (4-Fluorophenyl)arsonic acid | 1 | Mo₁₂O₄₆ | Inverted-Keggin |
| [{(4-F₃C–C₆H₄)As}₂Mo₆O₂₄]⁴⁻ | (4-Trifluoromethylphenyl)arsonic acid | 3 | Mo₆O₂₄ | Hexamolybdate Ring |
| [{(4-F₃C–C₆H₄)As}₄Mo₁₂O₄₆]⁴⁻ | (4-Trifluoromethylphenyl)arsonic acid | 1 | Mo₁₂O₄₆ | Inverted-Keggin |
The formation and structure of metal-arsonate complexes are routinely confirmed using spectroscopic techniques, primarily infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: The IR spectrum of a free arsonic acid shows characteristic vibrations for the As=O and As-OH groups. Upon coordination to a metal center, these bands shift, providing direct evidence of bonding. The strong band corresponding to the As=O stretching vibration (typically around 900-850 cm⁻¹) shifts to a lower frequency upon coordination. Similarly, the As-O(H) stretching bands (around 850-750 cm⁻¹) are replaced by new bands corresponding to As-O-M vibrations. In the case of polyoxometalate hybrids, the spectrum is often dominated by the strong M-O-M and M=O vibrations of the inorganic core (e.g., Mo-O bands in the 950-600 cm⁻¹ range).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are particularly useful for characterizing complexes of fluorinated arylarsonic acids in solution.
¹H NMR: The signals corresponding to the aromatic protons of the phenyl ring shift upon complexation, indicating a change in the electronic environment.
¹⁹F NMR: This technique is highly sensitive to the environment of the fluorine atom. The chemical shift of the fluorine substituent provides a clear signature of the ligand in its free versus coordinated state. For example, the free (4-Fluorophenyl)arsonic acid shows a ¹⁹F NMR signal at approximately -105.7 ppm (in DMSO-d₆ relative to CFCl₃).
| Compound/Technique | Key Signals / Bands | Observation |
|---|---|---|
| (4-F–C₆H₄)AsO₃H₂ (¹H NMR) | δ 7.42 (m, 2H), 7.79 (m, 2H) | Aromatic protons in DMSO-d₆ |
| (4-F–C₆H₄)AsO₃H₂ (¹⁹F NMR) | δ –105.7 | Fluorine signal in DMSO-d₆ |
| Polyoxomolybdate Complexes (IR) | ~950-600 cm⁻¹ | Characteristic Mo-O stretching vibrations |
| Polyoxomolybdate Complexes (IR) | Shift in As-O bands | Confirmation of arsonate coordination |
Role of Fluorine in Modulating Coordination Properties and Complex Stability
The introduction of a fluorine atom onto the phenyl ring of an arylarsonate ligand can significantly modulate its electronic properties and, consequently, its coordination behavior. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). jchemrev.com It also has a weaker, opposing electron-donating resonance effect (+R effect) due to its lone pairs.
In the case of (2-Fluorophenyl)arsonic acid, the fluorine atom is in the ortho position, proximal to the arsonate group. The primary influence is expected to be the strong -I effect, which withdraws electron density from the aromatic ring and, by extension, from the arsonate group. This has several potential consequences:
Increased Acidity: The electron-withdrawing nature of fluorine stabilizes the arsonate anion, making the parent arsonic acid more acidic (lower pKa) compared to unsubstituted phenylarsonic acid. This means that the ligand can be deprotonated at a lower pH, which can influence the conditions required for complex formation.
Modified Donor Strength: By pulling electron density away from the oxygen atoms, the fluorine substituent reduces the basicity and electron-donating ability of the arsonate ligand. This can lead to the formation of weaker metal-oxygen bonds compared to non-fluorinated analogues.
Theoretical and Computational Studies of 2 Fluorophenyl Arsonic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) have become standard for accurately predicting molecular geometries, electronic distributions, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry and energetic properties of molecules like (2-Fluorophenyl)arsonic acid.
The energetics of the molecule, including its total energy, stability, and the energies of its frontier molecular orbitals (HOMO and LUMO), are also obtained from these calculations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
| Method | Functional | Basis Set | Typical Application |
|---|---|---|---|
| DFT | B3LYP | 6-311++G(2d,2p) | Geometry Optimization, pKa Calculation researchgate.netsemanticscholar.orgresearchgate.net |
| DFT | ωB97XD | cc-pVTZ | VS,max Calculation, pKa Prediction nih.govchemrxiv.orgchemrxiv.org |
| DFT | M06L | 6-311G(d,p) | Atomic Charge Calculation, pKa Prediction chemrxiv.orgchemrxiv.org |
| Ab initio | Hartree-Fock (HF) | 6-31G* | Vibrational Frequency Scaling researchgate.net |
Analysis of Electrostatic Potential Surface (EPS) and Charge Distribution
The Electrostatic Potential Surface (EPS), also known as a molecular electrostatic potential (MEP) map, is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. acs.orglibretexts.org It maps the electrostatic potential onto the electron isodensity surface of the molecule. libretexts.org
In an EPS map, different colors represent different values of the electrostatic potential. Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. libretexts.orgnih.gov For (2-Fluorophenyl)arsonic acid, the area around the oxygen atoms of the arsonic acid group would exhibit a negative electrostatic potential, making them sites for hydrogen bonding and interaction with cations. The hydrogen atoms of the hydroxyl groups would show a positive potential, indicating their acidic nature.
Analysis of the EPS is particularly useful in studying intermolecular interactions. mdpi.com The maximum surface electrostatic potential (VS,max) located on the acidic hydrogen atoms is a specific descriptor derived from the EPS. acs.orgresearchgate.netmdpi.com This value quantifies the positive potential on these hydrogens and has been shown to correlate directly with the molecule's acidity, serving as a key parameter in pKa prediction. nih.govacs.orgmdpi.com The charge distribution can also be quantified using methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. mdpi.com
| Color on EPS Map | Potential | Charge Characteristic | Predicted Reactivity |
|---|---|---|---|
| Red | Most Negative | Electron-Rich | Site for Electrophilic Attack |
| Yellow/Orange | Slightly Negative | Slightly Electron-Rich | - |
| Green | Neutral | - | - |
| Blue | Positive | Electron-Poor | Site for Nucleophilic Attack |
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard practice. researchgate.netnih.gov For (2-Fluorophenyl)arsonic acid, both ¹H and ¹⁹F NMR spectra are of interest. DFT methods can predict ¹H chemical shifts with a mean absolute error of around 0.20 ppm. researchgate.netmdpi.com For fluorinated aromatic compounds, DFT calculations (e.g., B3LYP/6-31+G(d,p)) can reliably predict ¹⁹F chemical shifts, which is crucial for assigning specific fluorine atoms in polyfluorinated molecules. nih.gov The accuracy of these predictions allows for the confident assignment of stereochemistry and the resolution of ambiguities in complex structures. researchgate.net
Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. ajchem-a.com These calculations provide the frequencies and intensities of the vibrational modes of the molecule. ajchem-a.comsxu.edu.cn While harmonic frequency calculations tend to overestimate experimental frequencies, scaling factors are often applied to improve the agreement with experimental data. researchgate.net For substituted phenylarsonic acids, DFT calculations can help assign the various vibrational modes, such as the As=O, As-OH, and As-C stretching and bending frequencies, as well as the vibrations associated with the substituted phenyl ring. researchgate.net
Prediction of Acid Dissociation Constants (pKa)
The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound. Arsonic acids are dibasic acids, having two pKa values (pKa₁ and pKa₂). nih.govacs.org Predicting these values accurately is a significant challenge in computational chemistry. chemrxiv.org The acidity is influenced by various factors including molecular structure, resonance, inductive effects, and solvation. nih.govresearchgate.net The electron-withdrawing nature of the fluorine atom in (2-Fluorophenyl)arsonic acid is expected to lower its pKa values compared to the unsubstituted phenylarsonic acid, indicating a stronger acid. researchgate.netresearchgate.netnih.gov
Machine Learning (ML) Approaches for pKa Prediction of Arsonic Acids
In recent years, machine learning (ML) has emerged as a powerful tool for predicting chemical properties like pKa. acs.org ML models, such as those based on Support Vector Machines (SVM), are trained on datasets of molecules with known pKa values. chemrxiv.orgchemrxiv.orgzenodo.org The models learn the relationship between molecular descriptors (numerical representations of molecular structure and properties) and the experimental pKa.
For arsonic acids, an SVM-based ML approach has been shown to have strong predictive performance. nih.govacs.org Although sometimes less accurate than the best DFT-based methods, ML models offer the advantage of being computationally much faster, making them suitable for screening large numbers of compounds. acs.orgjoaquinbarroso.com The performance of ML models is highly dependent on the size and diversity of the training dataset. nih.gov
DFT-Based Models for pKa Calculation (e.g., V_S,max, Atomic Charges, Solvent-Accessible Surface)
Several models based on Density Functional Theory have been developed to predict the pKa of arsonic acids. chemrxiv.orgchemrxiv.orgacs.org These models often rely on correlating the pKa with specific quantum chemical descriptors.
Maximum Surface Electrostatic Potential (VS,max): This approach is based on the linear correlation between the experimental pKa and the calculated VS,max value on the acidic hydrogen atoms. acs.orgresearchgate.net The VS,max value reflects the electrostatic potential experienced by an approaching base, providing a measure of the proton's lability. mdpi.com While conceptually straightforward, this method's predictive power for arsonic acids can be limited because it only considers the electrostatic character of the molecule, neglecting other crucial factors. nih.govresearchgate.net
Atomic Charges: Another successful model correlates pKa values with the calculated atomic charges on the oxygen atoms of the conjugate arsonate base. chemrxiv.orgchemrxiv.orgacs.org This method, often used in conjunction with a continuum solvation model like the Solvation Model based on Density (SMD), has been found to provide the most accurate pKa predictions for arsonic acids among several DFT-based approaches. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net
Solvent-Accessible Surface (SAS): Some methods attempt to calculate pKa from first principles using thermodynamic cycles, which require the calculation of solvation free energies. acs.org The scaled Solvent-Accessible Surface (sSAS) approach is a refinement of continuum solvation models aimed at improving the accuracy of these energy calculations. However, for arsonic acids, the sSAS approach has been found to yield high errors, making it a less effective method for pKa prediction in this class of compounds. nih.govchemrxiv.orgchemrxiv.orgacs.org
| Model Type | Specific Method | Principle | Performance for Arsonic Acids |
|---|---|---|---|
| Machine Learning | Support Vector Machine (SVM) | Learns from data correlating molecular descriptors with experimental pKa. acs.orgzenodo.org | Strong predictive performance, computationally fast. nih.govchemrxiv.orgchemrxiv.org |
| DFT-Based | Atomic Charges on Conjugate Base | Linear correlation between calculated atomic charges on arsonate oxygen atoms and pKa. acs.orgjoaquinbarroso.com | Reported as the most accurate DFT-based method. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net |
| DFT-Based | Maximum Surface Electrostatic Potential (VS,max) | Linear correlation between VS,max on acidic hydrogens and pKa. acs.orgresearchgate.netmdpi.com | Weak to moderate prediction level; captures only electrostatic effects. nih.govresearchgate.net |
| DFT-Based | Scaled Solvent-Accessible Surface (sSAS) | Thermodynamic cycle calculation with a corrected solvation model. acs.orgjoaquinbarroso.com | Yielded high mean unsigned errors; not effective. nih.govchemrxiv.orgchemrxiv.org |
Influence of Substituents on pKa Values: Inductive and Resonance Effects
The acidity of a substituted phenylarsonic acid, and thus its pKa value, is significantly influenced by the electronic properties of the substituents on the phenyl ring. These effects are primarily categorized as inductive and resonance effects. In (2-Fluorophenyl)arsonic acid, the fluorine atom at the ortho position plays a crucial role in modifying the acidity compared to the unsubstituted phenylarsonic acid.
Inductive Effect (-I): The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect. youtube.com This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring and, consequently, from the arsonic acid group (-AsO(OH)₂). This withdrawal of electron density stabilizes the conjugate base (arsonate anion, -AsO(OH)O⁻) formed after deprotonation. youtube.comyoutube.com By delocalizing the negative charge, the stability of the anion increases, which in turn increases the acidity of the parent acid, resulting in a lower pKa value. youtube.comresearchgate.net Generally, electron-withdrawing groups make an acid stronger. youtube.comresearchgate.net The strength of the inductive effect is distance-dependent, diminishing rapidly as the distance from the acidic group increases. youtube.comyoutube.com
Resonance Effect (+R): The fluorine atom also possesses lone pairs of electrons that can be delocalized into the aromatic π-system, an effect known as resonance (or mesomeric) donation. This +R effect pushes electron density towards the ring, which would tend to destabilize the conjugate base and decrease acidity (increase pKa). However, for fluorine, the +R effect is generally considered weaker than its strong -I effect. libretexts.org This is due to the poor overlap between the 2p orbital of fluorine and the p orbitals of the carbon atoms in the benzene (B151609) ring. Therefore, the electron-withdrawing inductive effect is the dominant factor determining the electronic influence of the fluorine substituent. libretexts.org
| Compound Name | Substituent | Position | pKa₁ (Experimental) | pKa₂ (Experimental) |
|---|---|---|---|---|
| Phenylarsonic acid | -H | - | 3.47 | 8.48 nih.gov |
| (2-Nitrophenyl)arsonic acid | -NO₂ | ortho | 3.37 | 8.54 |
| (2-Aminophenyl)arsonic acid | -NH₂ | ortho | 3.79 | 8.93 |
| (2-Methoxyphenyl)arsonic acid | -OCH₃ | ortho | 4.08 | 9.40 |
Data for (2-Fluorophenyl)arsonic acid is not explicitly listed in the cited search results, but the principles and data from analogous ortho-substituted compounds illustrate the expected electronic effects.
Molecular Dynamics and Simulation Studies
While extensive molecular dynamics (MD) simulations specifically targeting (2-Fluorophenyl)arsonic acid are not widely available in the reviewed literature, computational chemistry provides powerful tools to understand its molecular behavior. rsc.orgrsc.org The primary method for such investigations is Density Functional Theory (DFT), which is used to predict molecular structure, electronic properties, and spectroscopic data. semanticscholar.orgacs.orgchemrxiv.org
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized equilibrium geometry of the molecule. researchgate.netajchem-a.com These studies provide precise data on bond lengths, bond angles, and dihedral angles, offering a static but detailed picture of the molecule's three-dimensional structure. ajchem-a.com
Furthermore, DFT is instrumental in understanding the electronic properties that govern the molecule's reactivity and interactions. mdpi.com Key parameters derived from these calculations include:
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other chemical species.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the molecule's electronic excitation properties and its propensity to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com
Although specific all-atom MD simulations—which would model the dynamic behavior of (2-Fluorophenyl)arsonic acid in solution over time—are not detailed in the available search results, DFT provides the foundational data necessary for such simulations. rsc.orgmdpi.com These theoretical calculations are essential for parameterizing the force fields required for MD simulations and for validating their results. rsc.org Studies on analogous molecules, such as 3-fluorophenylboronic acid, have successfully used DFT to correlate theoretical calculations with experimental FT-IR, Raman, and NMR spectra, demonstrating the accuracy of these computational approaches. nih.gov
Analytical Methodologies for Organoarsenic V Compounds in Chemical Matrices
Spectroscopic Quantification Techniques
Spectroscopic methods are fundamental for quantifying the total elemental arsenic content in a sample. These techniques are highly sensitive and provide a baseline for total arsenic concentration before speciation analysis is performed.
Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES)
Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES), is a robust technique for determining total arsenic concentration. drawellanalytical.com In this method, a liquid sample is introduced into a high-temperature argon plasma, which desolvates, atomizes, and excites the arsenic atoms. As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of arsenic in the sample. pjoes.com
For the analysis of organoarsenic compounds, a sample digestion step is typically required to convert all arsenic forms into a single inorganic form for accurate total elemental quantification. Hydride generation (HG) can be coupled with ICP-AES to improve sensitivity. pjoes.com This technique involves the chemical reduction of arsenic compounds to volatile arsine gas (AsH₃), which is then introduced into the plasma. pjoes.com While effective for total arsenic determination, ICP-AES generally lacks the sensitivity required for direct speciation analysis at trace levels compared to mass spectrometry-based methods. icm.edu.pl
Table 1: Typical ICP-AES Instrumental Parameters for Total Arsenic Analysis
| Parameter | Setting |
|---|---|
| Spectrometer | iCAP-6500 Duo |
| Wavelengths (nm) | 189.0, 193.7, 197.0 |
| RF Power (W) | 1150 |
| Plasma Gas Flow (L/min) | 12 |
| Auxiliary Gas Flow (L/min) | 0.5 |
| Nebulizer Gas Flow (L/min) | 0.6 |
| Reagent (Reducer) | Sodium borohydride (B1222165) (NaBH₄) |
| Acid Medium | Hydrochloric acid (HCl) |
Data compiled from a study on arsenic determination in wine. pjoes.com
Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) for Elemental Analysis
Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is the preferred method for the ultra-trace quantification of total elemental arsenic due to its exceptional sensitivity and low detection limits, often in the nanogram-per-liter (ng/L) or parts-per-trillion (ppt) range. thermofisher.comnews-medical.net Similar to ICP-AES, the sample is introduced into an argon plasma, but in ICP-MS, the plasma serves to ionize the arsenic atoms. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). For arsenic, the primary isotope monitored is ⁷⁵As. thermofisher.com
A significant challenge in arsenic analysis by ICP-MS is the presence of spectral interferences, most notably the polyatomic ion ⁴⁰Ar³⁵Cl⁺, which has the same nominal mass as ⁷⁵As and can lead to falsely elevated results, particularly in matrices with high chloride content. thermofisher.com Modern ICP-MS instruments overcome this interference by using a collision/reaction cell (CRC) filled with a gas like helium (He) or hydrogen (H₂). thermofisher.comiaea.org These cells discriminate against polyatomic interferences before they reach the mass analyzer. wordpress.com Another consideration is matrix-induced signal enhancement, particularly from carbon in organic matrices, which can increase the ionization efficiency of arsenic. thermofisher.com This effect is managed by matrix-matching the calibration standards and samples, often by adding a small amount of an organic solvent like methanol (B129727) to all solutions. thermofisher.com
Table 2: Example of ICP-MS Operating Conditions for Arsenic Detection
| Parameter | Setting |
|---|---|
| Instrument | Agilent 7500ce or 7700x |
| RF Power (W) | 1500 - 1550 |
| Plasma Gas Flow (L/min) | 15 |
| Carrier Gas Flow (L/min) | ~1.0 |
| Collision Cell Gas | Helium (He) |
| He Flow Rate (mL/min) | 4.0 |
| Analyte Isotope (m/z) | 75 |
Parameters are typical for HPLC-ICP-MS setups used in arsenic speciation. iaea.orgresearchgate.net
Chromatographic Separation and Speciation Methods
To determine the concentration of specific organoarsenic compounds like (2-Fluorophenyl)arsonic acid, a separation step is required prior to detection. This process, known as speciation analysis, is most commonly achieved by coupling a liquid chromatography system to a sensitive elemental detector.
High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS for Organoarsenic Species Separation
The hyphenation of High-Performance Liquid Chromatography (HPLC) with ICP-MS is the state-of-the-art technique for arsenic speciation analysis. wordpress.comresearchgate.net This powerful combination leverages the separation capabilities of HPLC with the highly sensitive and element-specific detection of ICP-MS. wordpress.comthermofisher.com In this setup, the sample is injected into the HPLC system, where different arsenic species, including arsonic acids, are separated as they pass through a chromatographic column. The separated compounds elute from the column at different times (retention times) and are introduced directly into the ICP-MS for quantification. wordpress.com
The identification of a specific organoarsenic compound is based on matching its retention time with that of a known analytical standard. iaea.org The choice of HPLC column and mobile phase is critical for achieving successful separation. Anion-exchange chromatography is frequently used for the separation of negatively charged arsenic species such as arsenate and various arsonic acids. nih.govnih.govrsc.org The high sensitivity of this method allows for the determination of individual arsenic species at trace and ultra-trace levels. rsc.org
Table 3: Typical HPLC-ICP-MS System Parameters for Arsenic Speciation
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1200 series |
| Analytical Column | Hamilton PRP-X100 (Anion Exchange) |
| Mobile Phase | Ammonium carbonate or Ammonium phosphate (B84403) buffer |
| Elution Mode | Gradient |
| Flow Rate (mL/min) | 1.0 - 1.4 |
| Injection Volume (µL) | 20 - 100 |
| Detector | ICP-MS |
Data compiled from various arsenic speciation methodologies. iaea.orgresearchgate.netnih.govanalytik-jena.fr
Ion-Exchange Chromatography for Arsonic Acid Speciation
Ion-Exchange Chromatography (IEC) is a primary mode of separation used in HPLC for the speciation of arsonic acids. oup.com Arsonic acids, including phenylarsonic acid derivatives, are typically anionic in solution and can be effectively separated on an anion-exchange column. nih.gov The stationary phase of an anion-exchange column contains fixed positive charges, which interact with the negatively charged arsenic species. oup.com
Separation is achieved by passing a mobile phase (eluent), often a buffered salt solution, through the column. nih.govnih.gov The various arsenic anions are retained on the column to different extents based on their charge and size. By gradually increasing the ionic strength or changing the pH of the mobile phase (gradient elution), the bound species can be sequentially eluted from the column and directed to a detector. nih.gov This technique allows for the separation of closely related compounds, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), as well as inorganic arsenite and arsenate. nih.govresearchgate.net
Table 4: Example Gradient Elution Program for Arsenic Speciation via Ion-Exchange Chromatography
| Time (min) | Eluent A (%) | Eluent B (%) |
|---|---|---|
| 0 | 100 | 0 |
| 2 | 100 | 0 |
| 12 | 0 | 100 |
| 15 | 0 | 100 |
| 16 | 100 | 0 |
| 20 | 100 | 0 |
Example program using two eluents of different ionic strengths to separate arsenic species. bac-lac.gc.ca
Electrochemical Detection Methods
Electrochemical methods offer an alternative approach for the detection of arsenic compounds, providing high sensitivity, cost-effectiveness, and potential for portable instrumentation. semanticscholar.org These techniques are based on measuring the electrical response (e.g., current or potential) resulting from the oxidation or reduction of arsenic species at an electrode surface. semanticscholar.orgresearchgate.net
Voltammetric techniques, particularly Anodic Stripping Voltammetry (ASV), are widely studied for arsenic detection. researchgate.net The process typically involves a preconcentration step where arsenic is deposited onto the working electrode surface, followed by a stripping step where the potential is scanned, causing the deposited arsenic to be re-oxidized into solution, generating a current peak proportional to its concentration. pdx.edu
While much of the research has focused on detecting inorganic arsenic (As(III) and As(V)), the electrochemical behavior of organoarsenic compounds has also been investigated. researchgate.netacs.org A significant area of development is the modification of electrode surfaces with nanomaterials (e.g., gold nanoparticles, carbon nanotubes, metal oxides) to enhance the sensitivity, selectivity, and stability of the sensor, and to lower the detection limits to levels compliant with regulatory guidelines. researchgate.netcas.cn
Table 5: Comparison of Selected Electrochemical Methods for Arsenic Detection
| Technique | Principle | Typical Target | Key Features |
|---|---|---|---|
| Anodic Stripping Voltammetry (ASV) | Preconcentration of arsenic on an electrode followed by electrochemical stripping (oxidation). | As(III) | High sensitivity (ppb levels), well-established for inorganic As. researchgate.net |
| Cathodic Stripping Voltammetry (CSV) | Formation of a complex on the electrode, followed by reductive stripping. | As(III), As(V) | Can detect As(V) after complexation. pdx.edu |
| Differential Pulse Polarography | Measurement of current from redox reactions at a dropping mercury electrode. | As(III), Organoarsenicals | One of the earlier methods used for organoarsenic compounds. researchgate.net |
| Amperometry | Measurement of current at a constant potential as the analyte is oxidized or reduced. | As(III) | Suitable for flow-injection systems; relies on selective electrodes. semanticscholar.org |
Environmental Chemistry of Organoarsenic Acids: Transformation and Removal
Abiotic and Biotic Degradation Pathways of Arylarsonic Acids
Arylarsonic acids can undergo degradation in the environment through both non-biological (abiotic) and biological (biotic) processes. These pathways are critical in determining the ultimate fate and toxicity of the arsenic species. Abiotic degradation is often driven by photochemical reactions, while biotic degradation involves microbial metabolism.
Conversion Mechanisms to Inorganic Arsenic Species in Environmental Systems
The transformation of arylarsonic acids into highly toxic inorganic arsenic is a primary concern. researchgate.net Research has shown that these organic compounds can break down, releasing inorganic forms such as arsenite [As(III)] and arsenate [As(V)]. nih.gov
One significant mechanism is phototransformation, particularly under UV-C light. Studies on p-arsanilic acid (p-ASA) show that it decomposes into inorganic arsenic and various aromatic products through both direct photolysis and indirect oxidation. nih.gov The cleavage of the stable carbon-arsenic (C-As) bond can be initiated by these photochemical processes. nih.gov This breakdown can simultaneously form As(III), As(IV), and As(V). Subsequently, the highly toxic As(III) can be oxidized to the less toxic As(V) by reactive oxygen species. nih.gov
Another proposed abiotic pathway involves a photo-induced reductive cleavage of the arsonic acid group from the aromatic ring, which directly yields arsenite. This process can be influenced by other substances in the water; for instance, one proposed mechanism suggests that nitrite (B80452), formed from the photolytic reduction of nitrate, can replace the arsonic acid group, releasing it as arsenite. While biotic demethylation processes are known for other arsenic compounds, the specific microbial pathways for the complete degradation of arylarsonic acids to inorganic arsenic are less understood. nih.gov
Role of pH in Environmental Speciation and Transformation
The pH of the surrounding environment plays a crucial role in both the degradation rate of arylarsonic acids and the chemical form (speciation) of the resulting inorganic arsenic. For instance, the degradation rate of roxarsone has been observed to increase with a higher pH.
The speciation of the inorganic arsenic products, arsenite (H₃AsO₃) and arsenate (H₃AsO₄), is highly dependent on pH. Arsenous acid (H₃AsO₃) has pKa values of 9.23, 12.13, and 13.40, meaning it exists predominantly as the neutral molecule H₃AsO₃ in typical environmental pH ranges (6-9). nih.gov Arsenic acid (H₃AsO₄) is a triprotic acid with pKa values of approximately 2.2, 6.9, and 11.5. This means that in acidic to neutral waters, arsenate exists primarily as the anionic species H₂AsO₄⁻ and HAsO₄²⁻. This speciation is critical as it affects the mobility, bioavailability, and toxicity of the released arsenic, as well as its interaction with surfaces and adsorbents. nih.govresearchgate.net For example, the adsorption of arsenic often decreases as the pH increases, particularly above pH 8.5, which can lead to greater mobility in alkaline conditions. nih.gov
Adsorption and Remediation Strategies for Organoarsenic Acids from Aqueous Environments
Given the environmental risks associated with arylarsonic acids and their degradation products, effective remediation strategies are essential. Adsorption using advanced materials has emerged as a promising technology for removing these contaminants from water.
Application of Metal-Organic Frameworks (MOFs) as Adsorbents
Metal-Organic Frameworks (MOFs) are highly porous crystalline materials that have shown exceptional promise for the adsorptive removal of organoarsenic acids. bucea.edu.cnnih.gov Their large surface areas, tunable pore sizes, and adjustable functional groups make them superior adsorbents. nih.gov Various MOFs have been investigated for the removal of arylarsonic acids and have demonstrated high adsorption capacities.
Several iron-based and zirconium-based MOFs have proven particularly effective. For example, MIL-101(Fe), activated MIL-88A, MOF-808, and UiO-66 have all been successfully used to remove compounds like p-ASA and roxarsone from water. researchgate.netnih.govnih.gov The highly porous MIL-101 functionalized with hydroxyl groups (MIL-101(OH)₃) also exhibited remarkable adsorption capacities for phenylarsonic acid (PAA) and p-ASA. nih.govknu.ac.kr
Below is a table summarizing the performance of various MOFs in the removal of arylarsonic acids.
| MOF Adsorbent | Target Compound | Maximum Adsorption Capacity (mg/g) |
| Activated MIL-88A | p-Arsanilic acid (p-ASA) | 813 |
| MOF-808-F | Roxarsone (ROX) | 709.2 |
| MOF-808-F | p-Arsanilic acid (p-ASA) | 621.1 |
| MIL-101(Fe) | Roxarsone (ROX) | 507.97 |
| MIL-101(Fe) | p-Arsanilic acid (p-ASA) | 379.65 |
| UiO-66 | Arsenate (As(V)) | 303.4 |
This table presents data for various arylarsonic acids and inorganic arsenate as reported in the literature. nih.govresearchgate.netnih.govnih.govresearchgate.net
Investigation of Adsorption Mechanisms (e.g., Coordination Interactions, π-π Stacking, Hydrogen Bonding, Electrostatic Interactions)
The high efficiency of MOFs in capturing arylarsonic acids is attributed to a combination of interaction mechanisms between the adsorbent surface and the arsenic compound.
Coordination Interactions: A primary mechanism, especially in iron-based MOFs, is the formation of inner-sphere coordination bonds, specifically Fe-O-As bonds. nih.govnih.gov This strong chemical bond forms between the arsenic species and the metal centers (e.g., iron cations) within the MOF structure. nih.gov
Hydrogen Bonding: Hydrogen bonding is another significant interaction. nih.govnih.gov MOFs functionalized with hydroxyl (-OH) groups can act as hydrogen-bond donors, while the oxygen atoms on the arsonic acid group act as acceptors. nih.govknu.ac.kr
π-π Stacking: For arylarsonic acids, the presence of the aromatic ring allows for π-π stacking interactions with the organic linkers of the MOF. This synergistic effect enhances the adsorption of aromatic arsenic compounds compared to purely inorganic arsenic. researchgate.netnih.gov
Electrostatic Interactions: Electrostatic forces also contribute to adsorption. The surface charge of the MOF and the speciation of the organoarsenic acid (which is pH-dependent) can lead to attractive or repulsive forces that influence uptake. researchgate.netresearchgate.net
The dominant mechanism can depend on the specific structure of the MOF. For instance, adsorption on MOF-808 was found to be governed by coordination interactions, whereas on the structurally similar MOF-808-F, a synergistic effect of π-π stacking, hydrogen bonding, and electrostatic interactions was observed. researchgate.net
Reusability and Selectivity of Adsorbent Materials
For a remediation technology to be practical and cost-effective, the adsorbent material must be reusable and selective for the target contaminant. Many MOFs have demonstrated excellent potential in both areas.
Several studies have shown that MOFs can be effectively regenerated and reused for multiple adsorption cycles without a significant loss of performance. For example, activated MIL-88A maintained excellent adsorption capacity after four cycles of use and washing. researchgate.netnih.gov Similarly, MIL-101(OH)₃ can be regenerated using an acidic ethanol (B145695) treatment. nih.govknu.ac.kr MOF-808-F was found to be reusable for at least three successive runs with no observable drop in efficiency. researchgate.net
Selectivity is another key advantage. MOF-808-F showed excellent selectivity for arylarsonic acids even in the presence of competing ions like chloride, acetate (B1210297), or sulfate (B86663). researchgate.net This is crucial for treating real-world wastewater, which contains a complex mixture of different substances. The unique combination of interaction mechanisms (coordination, π-π stacking, etc.) allows for the targeted removal of specific pollutants like arylarsonic acids. researchgate.netnih.gov
Methodologies for Monitoring Environmental Transformation Products of (2-Fluorophenyl)arsonic Acid
Following a comprehensive review of scientific literature and environmental research databases, it has been determined that there is a significant lack of specific information on the environmental transformation and monitoring methodologies for (2-Fluorophenyl)arsonic acid .
The current body of research on organoarsenic compounds in the environment predominantly focuses on substances with a history of extensive use in agriculture and industry, such as roxarsone, p-arsanilic acid, and their derivatives. While general analytical techniques for the speciation of arsenic and the monitoring of organoarsenic compounds are well-established, specific studies detailing the transformation pathways, degradation products, and dedicated monitoring protocols for (2-Fluorophenyl)arsonic acid are not available in the public domain.
Therefore, it is not possible to provide a detailed report with specific research findings or data tables on the methodologies for monitoring the environmental transformation products of this particular compound, as the primary research has not yet been published or is not widely available.
General approaches for similar compounds often involve:
Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be employed to separate (2-Fluorophenyl)arsonic acid from its potential transformation products in environmental samples (e.g., water, soil).
Spectrometric Detection: Mass Spectrometry (MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) would typically be coupled with chromatography to identify and quantify the arsenic-containing species based on their mass-to-charge ratio and elemental composition.
However, without specific studies on (2-Fluorophenyl)arsonic acid, any discussion of its environmental transformation products would be purely speculative. The unique fluorine substitution on the phenyl ring could influence its environmental behavior and degradation pathways in ways that cannot be accurately predicted without empirical data.
Due to the absence of specific research, the detailed article requested cannot be generated at this time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
